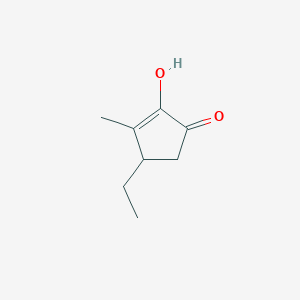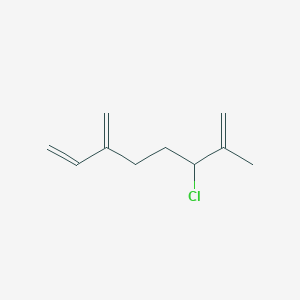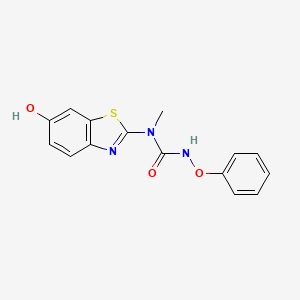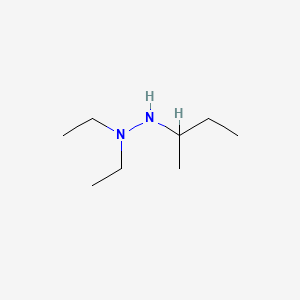![molecular formula C16H26O3 B14469387 2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol CAS No. 65791-18-6](/img/structure/B14469387.png)
2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol is a complex organic compound characterized by its unique molecular structure. It contains a total of 46 bonds, including 20 non-hydrogen bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 hydroxyl group, 1 secondary alcohol, 2 aliphatic ethers, and 1 oxolane .
Preparation Methods
The synthesis of 2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol involves multiple steps and specific reaction conditions.
Chemical Reactions Analysis
2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure and functional groups make it a valuable candidate for studying reaction mechanisms, developing new synthetic methodologies, and exploring its biological activity. In medicine, it may be investigated for its potential therapeutic properties, while in industry, it could be used as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and ether groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various adducts and intermediates, which contribute to its overall biological and chemical activity .
Comparison with Similar Compounds
2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol can be compared with other similar compounds, such as (R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol. Both compounds share structural similarities, including multiple rings and functional groups, but differ in their specific arrangements and substituents. This uniqueness makes this compound a distinct compound with its own set of properties and applications .
Properties
CAS No. |
65791-18-6 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
InChI |
InChI=1S/C16H26O3/c1-3-4-5-6-7-8-9-12-13-10-16(18-2)19-15(13)11-14(12)17/h7,9,12-17H,3-6,10-11H2,1-2H3 |
InChI Key |
FMBVBOYHTUNBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C=CC1C2CC(OC2CC1O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
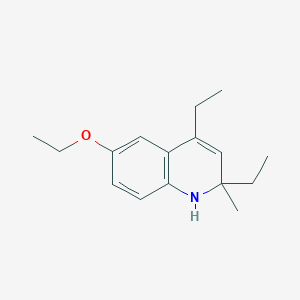
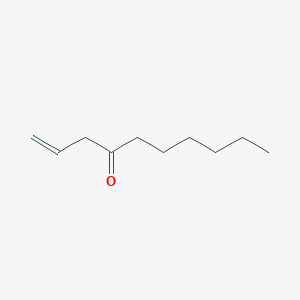
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
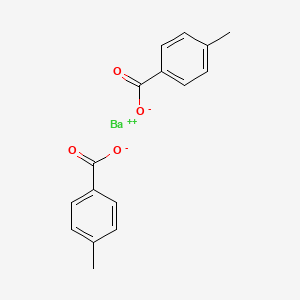

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)



